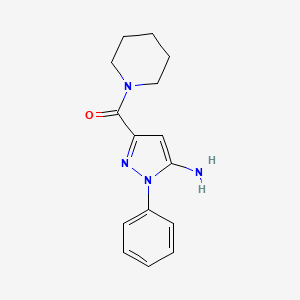

(5-Amino-1-phenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone

Description

Properties

IUPAC Name |

(5-amino-1-phenylpyrazol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c16-14-11-13(15(20)18-9-5-2-6-10-18)17-19(14)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJGAQCMEUGHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=NN(C(=C2)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662908 | |

| Record name | (5-Amino-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076197-30-2 | |

| Record name | (5-Amino-1-phenyl-1H-pyrazol-3-yl)-1-piperidinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076197-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Amino-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5-Amino-1-phenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 270.33 g/mol. The compound features a pyrazole ring and a piperidine moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O |

| Molecular Weight | 270.33 g/mol |

| Melting Point | 113.0 - 117.0 °C |

| Purity (HPLC) | ≥ 98% |

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole structure exhibit anticancer properties . For instance, derivatives of pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the inhibition of key signaling pathways such as the MAPK pathway.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and IL-6. This action may be beneficial in treating inflammatory diseases and conditions where inflammation plays a critical role .

Antimicrobial Properties

Studies have reported that pyrazole derivatives possess antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with bacterial membranes, leading to cell lysis . Notably, it has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Neuroprotective Effects

There is emerging evidence suggesting that this compound may have neuroprotective properties. It potentially protects neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities. One derivative demonstrated significant antiproliferative effects in vitro against multiple cancer cell lines, indicating the potential for development as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

A study focused on the anti-inflammatory effects of pyrazole-containing compounds found that they effectively reduced inflammation in animal models by downregulating NF-kB signaling pathways. This suggests potential therapeutic applications in chronic inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in cancer progression and inflammation.

- Cell Cycle Modulation : It influences cell cycle checkpoints, leading to decreased proliferation rates in cancer cells.

- Cytokine Regulation : The modulation of cytokine release contributes to its anti-inflammatory properties.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-Diabetic Activity :

- The compound has been identified as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucose metabolism. Inhibition of this enzyme can help manage conditions like type 2 diabetes and metabolic syndrome by improving insulin sensitivity and reducing blood glucose levels .

-

CNS Disorders :

- Research indicates that compounds with similar structures may have neuroprotective effects, potentially aiding in the treatment of cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. The ability to cross the blood-brain barrier enhances its therapeutic potential in CNS disorders .

- Anticancer Properties :

- Anti-inflammatory Effects :

Synthesis and Structural Insights

The synthesis of this compound has been explored through various methods, including microwave-assisted nucleophilic ring opening techniques. These methods not only improve yield but also reduce reaction times compared to traditional synthesis approaches .

Crystal Structure Analysis

The crystal structure of the compound reveals key insights into its molecular conformation:

- The five-membered pyrazole ring is planar, which facilitates effective interactions with biological targets.

- Tautomerism is possible within the pyrazole ring, affecting its reactivity and binding affinity to various receptors .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (5-Amino-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone and analogous compounds:

| Compound | Key Structural Features | Biological/Physicochemical Properties | References |

|---|---|---|---|

| This compound (Target) | - 5-Amino, 1-phenyl pyrazole - Piperidine via ketone bridge |

- High polarity (due to NH₂) - Moderate logP (~2.1) - Potential CNS activity due to piperidine |

|

| (4-Cyano-5-amino-1-phenyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | - 4-Cyano substitution on pyrazole - Retains 5-amino group |

- Increased electron-withdrawing effect (CN) - Enhanced metabolic stability - logP ~1.8 |

|

| (5-Chloro-1-methyl-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | - 5-Chloro, 1-methyl pyrazole - No amino group |

- Higher lipophilicity (logP ~3.0) - Potential toxicity due to Cl - Reduced hydrogen bonding |

|

| 1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one | - Piperidine linked to acetyl group - 3-Methyl, 5-amino pyrazole |

- Lower molecular weight (265.33 g/mol) - Improved solubility (acetyl group) - logP ~1.5 |

|

| (5-(4-Ethoxyphenyl)-1H-pyrazol-3-yl)(piperidin-1-yl)methanone | - 4-Ethoxyphenyl substituent - No amino group |

- Increased hydrophobicity (logP ~3.5) - Enhanced membrane permeability |

|

| 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone | - Piperazine instead of piperidine - 2,3-Dimethylphenyl on piperazine |

- Higher polarity (piperazine) - logP ~2.3 - Potential serotonin receptor modulation |

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 5-amino group in the target compound enhances hydrogen bonding with biological targets, a feature absent in chloro- or ethoxyphenyl analogs . Electron-withdrawing groups (e.g., 4-cyano) improve metabolic stability but reduce solubility compared to the parent compound .

Impact of Heterocyclic Linkers: Piperidine derivatives generally exhibit higher lipophilicity than piperazine analogs, influencing blood-brain barrier penetration . The acetyl group in 1-[4-(5-amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one improves aqueous solubility but reduces target affinity compared to the ketone bridge .

Synthetic Accessibility :

- The target compound is synthesized via a dioxane-mediated condensation of pyrazole intermediates with piperidine, while chloro-substituted analogs require sulfur-mediated cyclization .

Toxicity Considerations :

- Chlorinated derivatives (e.g., 5-chloro analogs) show higher cytotoxicity in preliminary assays, likely due to reactive metabolite formation .

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

- Formation of the 5-amino-1-phenyl-1H-pyrazole core.

- Introduction of the methanone linkage.

- Coupling with the piperidine ring via nitrogen substitution.

This approach ensures the correct regiochemistry and functionalization necessary for biological activity.

Synthesis of the 5-Amino-1-phenyl-1H-pyrazole Core

A common route to the pyrazole core starts from phenylhydrazine and a suitable β-dicarbonyl compound or equivalent, followed by functionalization at the 5-position to introduce the amino group.

Example method: Reaction of phenylhydrazine with an α,β-unsaturated ketone or β-ketoester under acidic or neutral conditions forms the 1-phenylpyrazole ring. Subsequent nitration and reduction steps can introduce the amino group at the 5-position.

Alternative approach: Coupling reactions involving 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with aryl diazonium salts have been reported to functionalize the pyrazole ring, which can be adapted for amino substitution.

Formation of the Methanone Linkage

The methanone (carbonyl) bridge linking the pyrazole and piperidine rings is typically introduced via an acylation reaction:

Acyl chloride or activated ester method: The piperidine nitrogen is acylated with a pyrazole-3-carbonyl chloride or equivalent activated carboxylic acid derivative.

Amide bond formation: Using coupling agents such as carbodiimides (e.g., EDC, DCC) to promote amide bond formation between pyrazole-3-carboxylic acid derivatives and piperidine.

Coupling with Piperidine

The piperidine ring is introduced via nucleophilic substitution or amidation:

Direct amidation: Reaction of piperidine with pyrazole-3-carboxylic acid derivatives under coupling conditions.

Use of protected piperidine derivatives: Protection-deprotection strategies may be employed to ensure selective reaction at the nitrogen.

Industrial and Improved Preparation Processes

A patent describing related pyrazole-piperazine derivatives (structurally similar to the piperidine analog) provides insights into scalable and efficient preparation methods avoiding toxic solvents and reagents:

Avoidance of pyridine: Traditional methods using pyridine as solvent and phosphorous oxychloride for cyclization are replaced by more environmentally benign conditions.

Use of Lawesson's reagent: Cyclization steps employ Lawesson's reagent to improve yield and purity.

Optimized temperature control: Reactions are conducted with precise temperature control (e.g., 50–60°C) to maximize product crystallization and purity.

Purification: Filtration and washing steps with solvents like toluene at low temperatures (0–5°C) enhance product isolation.

Comparative Data Table of Preparation Methods

| Step | Traditional Method | Improved/Industrial Method | Notes |

|---|---|---|---|

| Pyrazole core formation | Phenylhydrazine + β-dicarbonyl compound | Similar, with optimized reaction times | Core synthesis is well-established |

| Amino group introduction | Nitration + reduction | Direct coupling with amino-functionalized precursors | Avoids harsh reagents |

| Methanone linkage formation | Acyl chloride + piperidine | Coupling agents (EDC/DCC) or direct amidation | Improved yields, less side reactions |

| Cyclization | Phosphorous oxychloride + pyridine | Lawesson's reagent, no pyridine | Safer, more efficient |

| Purification | Standard crystallization | Controlled cooling, washing with toluene | Higher purity, better yield |

| Reaction conditions | Reflux, long reaction times | Moderate temperatures, shorter times | Economical and scalable |

Research Findings and Analytical Data

Spectroscopic confirmation: IR spectra show characteristic amide carbonyl bands (~1670 cm⁻¹) and NH2 stretching (~3380 cm⁻¹). ^1H NMR confirms aromatic protons of phenyl and pyrazole rings, amino protons, and piperidine methylene signals.

Yields: Improved methods report yields above 70%, with higher purity compared to older protocols.

Reaction times: Reduced from 24 hours to 4–6 hours in optimized processes.

Environmental impact: Replacement of toxic solvents and reagents reduces hazardous waste.

Q & A

Q. What are the common synthetic routes for (5-Amino-1-phenyl-1H-pyrazol-3-YL)(piperidin-1-YL)methanone, and what key reaction conditions influence yield?

Answer: The synthesis typically involves condensation reactions between aminopyrazole precursors and piperidine-containing carbonyl intermediates. For example, Cao et al. synthesized a structurally related pyrazole-triazole methanone via a multi-step protocol:

- Pyrazole ring formation : Reacting substituted phenylhydrazines with β-diketones in ethanol under reflux (65–75% yield) .

- Methanone coupling : Introducing the piperidine moiety via nucleophilic acyl substitution in anhydrous toluene at 110–120°C (50–60% yield) . Key factors affecting yield include:

- Solvent polarity : Aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .

- Catalysts : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate imine formation .

| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Pyrazole formation | Phenylhydrazine, β-diketone, EtOH, reflux | 65–75 | |

| Methanone coupling | Piperidine derivative, toluene, 120°C | 50–60 |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer: A combination of techniques ensures structural validation:

- X-ray crystallography : Resolves bond lengths and angles. Deng et al. confirmed a monoclinic crystal system (space group P21/c) with a C=O bond length of 1.22 Å, indicating keto-enol tautomer stabilization .

- NMR spectroscopy :

- 1H NMR : Broad singlet at δ 5.8–6.2 ppm (NH2), multiplet at δ 2.5–3.0 ppm (piperidine protons) .

- 13C NMR : Carbonyl resonance at ~165 ppm .

- FTIR : Peaks at ~1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectral data (e.g., NMR, IR) when synthesizing novel derivatives?

Answer:

- Reproducibility checks : Repeat experiments under controlled conditions to rule out degradation (e.g., organic compounds in wastewater degrade over 9 hours, altering spectral profiles ).

- Complementary techniques : Use X-ray crystallography to resolve ambiguities in tautomeric forms .

- Computational validation : Compare experimental IR/NMR with DFT-calculated spectra to identify outliers .

Q. What strategies optimize regioselectivity when introducing substituents to the pyrazole ring?

Answer:

- Steric directing groups : Bulky substituents on the phenyl ring (e.g., 4-methoxy) favor coupling at the pyrazole’s 3-position .

- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions in electrophilic substitutions .

- Catalytic systems : Transition metals (e.g., Pd) enable Suzuki-Miyaura cross-coupling for aryl group introduction .

Q. How do computational methods like DFT aid in predicting bioactivity?

Answer:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) indicate charge-transfer interactions with biological targets .

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to kinases, with hydrogen bonds between piperidine’s nitrogen and ATP-binding pockets .

- ADMET profiling : Predicts metabolic stability (e.g., CYP450 interactions) to prioritize derivatives for in vitro testing .

Data Contradiction Analysis

Q. How should conflicting crystallographic data on tautomeric forms be resolved?

Answer:

- Variable-temperature XRD : Identifies temperature-dependent tautomerism (e.g., keto-enol equilibrium shifts at <100 K) .

- Neutron diffraction : Directly locates hydrogen atoms to confirm protonation states .

- Solid-state NMR : Correlates chemical shifts with crystal packing effects .

Methodological Recommendations

- Synthetic optimization : Use Design of Experiments (DoE) to statistically model reaction parameters (e.g., solvent, catalyst ratio) .

- Bioactivity screening : Pair in silico predictions with SPR (surface plasmon resonance) assays to validate target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.